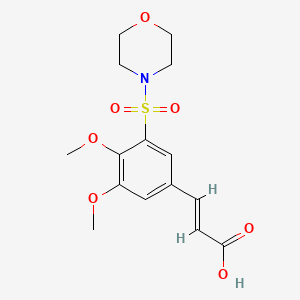

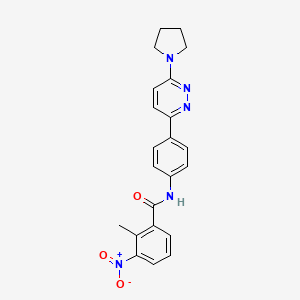

![molecular formula C7H8Br2N2O4S2 B2641563 2-Amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid CAS No. 2260932-81-6](/img/structure/B2641563.png)

2-Amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid” is a chemical compound with the IUPAC name “2-amino-3-(2,5-dibromothiophen-3-yl)propanoic acid hydrochloride”. It has a molecular weight of 365.47 . The compound contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon .

Molecular Structure Analysis

The molecular structure of “this compound” includes an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The InChI code for this compound is "1S/C7H7Br2NO2S.ClH/c8-5-2-3 (6 (9)13-5)1-4 (10)7 (11)12;/h2,4H,1,10H2, (H,11,12);1H" .Physical and Chemical Properties Analysis

The compound “this compound” is a powder at room temperature . Its molecular weight is 365.47 .Aplicaciones Científicas De Investigación

Fluorescent Labeling in Biological Assays

The derivatization of amino acids with fluorescent reagents offers significant utility in biological assays. For instance, the coupling of amino acids with fluorescent derivatising agents such as 3-(Naphthalen-1-ylamino)propanoic acid facilitates their use in fluorescence derivatisation. These derivatives exhibit strong fluorescence, making them suitable for biological assays where strong fluorescence in ethanol and water at physiological pH is desirable. This application highlights the potential of utilizing specific chemical modifications to enhance the visibility and detection of amino acids in various biological contexts (Frade et al., 2007).

Inhibitors of Type IV Collagenase

N-sulfonylamino acid derivatives have been synthesized and evaluated for their ability to inhibit type IV collagenase (MMP-9 and MMP-2), showing potential as candidate drugs for cancer treatment. These compounds, through their specific sulfonamide moiety modifications, have demonstrated potent and highly selective inhibitory activities against MMP-9 and MMP-2, making them promising for oral administration in animal models of tumor growth and metastasis (Tamura et al., 1998).

Synthesis of Functionalized Room Temperature Ionic Liquids

The synthesis of hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids showcases the versatility of incorporating sulfonylamino groups into molecular designs. These ionic liquids have potential applications in creating other functionalized ionic liquids or ionic liquid-polymer composites, suggesting a wide range of applications in materials science and engineering (Zhu et al., 2007).

GABA B Receptor Antagonists

The synthesis of compounds like 3-amino-3-(4-chlorophenyl)propanoic acid and related sulfonic acids demonstrates their application as weak specific antagonists of GABA at the GABAB receptor. Such research contributes to the understanding of receptor antagonism and the development of therapeutic agents targeting GABA receptors (Abbenante et al., 1997).

Synthesis of Amino Acid Derivatives

Investigations into the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives provide insights into the manipulation of molecular structures for the creation of compounds with potential biological activity. The strategies for imination and subsequent reactions underscore the chemical versatility and potential pharmacological applications of these derivatives (Tye & Skinner, 2002).

Propiedades

IUPAC Name |

2-amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2O4S2/c8-5-1-4(6(9)16-5)17(14,15)11-2-3(10)7(12)13/h1,3,11H,2,10H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPCKGIMHRNJPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)NCC(C(=O)O)N)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2641480.png)

![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2641482.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2641483.png)

![2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2641491.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2641492.png)

![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)